molecular formula C11H13N3Si B12549186 Silane, [(3-azidophenyl)ethynyl]trimethyl- CAS No. 669090-76-0

Silane, [(3-azidophenyl)ethynyl]trimethyl-

Cat. No.: B12549186
CAS No.: 669090-76-0
M. Wt: 215.33 g/mol
InChI Key: NLYXFIOTNCMKCJ-UHFFFAOYSA-N
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Description

Silane, [(3-azidophenyl)ethynyl]trimethyl- is a compound that features a silane group bonded to a phenyl ring with an azide and ethynyl substituent

Preparation Methods

The synthesis of Silane, [(3-azidophenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 3-azidophenyl iodide under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper salts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Silane, [(3-azidophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

    Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes to form triazoles.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and catalysts like copper(I) iodide for cycloaddition reactions .

Scientific Research Applications

Silane, [(3-azidophenyl)ethynyl]trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [(3-azidophenyl)ethynyl]trimethyl- involves the formation of reactive intermediates such as nitrenes and triazoles. The azide group can be activated by light or heat to form nitrenes, which can then insert into C-H bonds or react with other functional groups. The ethynyl group can participate in cycloaddition reactions to form triazoles, which are stable and bioactive .

Comparison with Similar Compounds

Silane, [(3-azidophenyl)ethynyl]trimethyl- can be compared with other similar compounds such as:

    Ethynyltrimethylsilane: Lacks the azide group and is primarily used in cross-coupling reactions.

    Phenyl azide: Lacks the ethynyl and silane groups and is used in the formation of nitrenes.

    Trimethylsilylacetylene: Lacks the phenyl and azide groups and is used in Sonogashira coupling reactions.

The presence of both the azide and ethynyl groups in Silane, [(3-azidophenyl)ethynyl]trimethyl- makes it unique and versatile for various chemical transformations .

Properties

CAS No.

669090-76-0

Molecular Formula

C11H13N3Si

Molecular Weight

215.33 g/mol

IUPAC Name

2-(3-azidophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H13N3Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)13-14-12/h4-6,9H,1-3H3

InChI Key

NLYXFIOTNCMKCJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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